molecular formula C15H24N4O2S B5411040 N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B5411040
M. Wt: 324.4 g/mol
InChI Key: LWQWRHUQVHZFQN-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with diethyl groups and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring is often formed via cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Coupling Reactions: The final step involves coupling the thiazole and piperidine rings through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infections.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological systems, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that are involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, inflammation, or cellular metabolism, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-quinolinamine: This compound shares the thiazole moiety and has similar biological activities.

    N,N-Diethyl-4-methylbenzenamine: Another compound with diethyl substitution, but with different core structure and properties.

Uniqueness

N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to its combination of a piperidine ring and a thiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-4-18(5-2)15(21)19-8-6-12(7-9-19)13(20)17-14-16-11(3)10-22-14/h10,12H,4-9H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQWRHUQVHZFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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